![molecular formula C23H18F2N2O3S2 B2859220 N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941971-97-7](/img/structure/B2859220.png)
N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H18F2N2O3S2 and its molecular weight is 472.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitumor Activities
Research has investigated the antimicrobial and antitumor potentials of benzothiazole derivatives, including compounds similar to N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide. These studies highlight the synthesis and evaluation of derivatives for their in vitro activities against various microbial strains and tumor cell lines. For instance, compounds have been synthesized that exhibit considerable antitumor activity against several cancer cell lines, illustrating the potential therapeutic applications of these molecules in oncology (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibition Studies
The enzyme inhibitory capabilities of benzothiazole sulfonamide derivatives have been explored, revealing their potential as inhibitors of key enzymes. Studies have shown that these compounds can significantly inhibit certain enzymes, highlighting their potential in the development of new therapeutic agents targeting specific enzyme pathways (Abbasi et al., 2019).
Molecular Docking and Computational Studies
Computational studies and molecular docking have been employed to understand the interaction of benzothiazole derivatives with various biological targets. These studies provide insights into the binding affinities and mechanism of action of these compounds, offering a basis for the rational design of new drugs with enhanced efficacy and specificity (Mary et al., 2020).
Synthesis and Characterization of Derivatives
The chemical synthesis and characterization of new benzothiazole derivatives, including structural analysis and evaluation of their physical and chemical properties, have been detailed in the literature. These studies contribute to the broader understanding of the chemical behavior of benzothiazole compounds and their potential applications in various fields of science (Azeez & Abdullah, 2019).
properties
IUPAC Name |
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O3S2/c1-32(29,30)18-9-7-15(8-10-18)11-21(28)27(14-16-5-3-2-4-6-16)23-26-22-19(25)12-17(24)13-20(22)31-23/h2-10,12-13H,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJLUEQJEGHBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.